molecular formula C19H27NO2 B14736247 2-(Dipentylamino)indene-1,3-dione CAS No. 5429-77-6

2-(Dipentylamino)indene-1,3-dione

Cat. No.: B14736247
CAS No.: 5429-77-6
M. Wt: 301.4 g/mol
InChI Key: ZTRDBOKYURIPGB-UHFFFAOYSA-N
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Description

2-(Dipentylamino)indene-1,3-dione is a synthetic organic compound that belongs to the class of indandione derivatives. Indandione derivatives are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization. The unique structure of this compound, which includes an indene-1,3-dione core substituted with a dipentylamino group, makes it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipentylamino)indene-1,3-dione typically involves the nucleophilic addition of dipentylamine to an indene-1,3-dione precursor. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the nucleophilic attack and subsequent formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Dipentylamino)indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the indene-1,3-dione core to indane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Indane derivatives.

    Substitution: Halogenated or aminated indene derivatives.

Scientific Research Applications

2-(Dipentylamino)indene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of organic electronic materials and photoinitiators for polymerization.

Mechanism of Action

The mechanism of action of 2-(Dipentylamino)indene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with a variety of biomolecules.

Comparison with Similar Compounds

2-(Dipentylamino)indene-1,3-dione can be compared with other indandione derivatives such as:

    Indane-1,3-dione: A simpler structure without the dipentylamino group, used in similar applications but with different reactivity.

    2-(Diethylamino)indene-1,3-dione: A similar compound with a diethylamino group instead of a dipentylamino group, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indandione derivatives.

Properties

CAS No.

5429-77-6

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

2-(dipentylamino)indene-1,3-dione

InChI

InChI=1S/C19H27NO2/c1-3-5-9-13-20(14-10-6-4-2)17-18(21)15-11-7-8-12-16(15)19(17)22/h7-8,11-12,17H,3-6,9-10,13-14H2,1-2H3

InChI Key

ZTRDBOKYURIPGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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